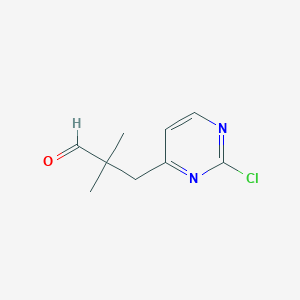

3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal

Beschreibung

3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal is a pyrimidine derivative characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a 2,2-dimethylpropanal group at the 4-position. Its molecular formula is C₉H₁₁ClN₂O, with a molecular weight of 198.65 g/mol. The steric hindrance from the dimethyl group and the electron-withdrawing chlorine atom likely influence its reactivity and stability.

Eigenschaften

Molekularformel |

C9H11ClN2O |

|---|---|

Molekulargewicht |

198.65 g/mol |

IUPAC-Name |

3-(2-chloropyrimidin-4-yl)-2,2-dimethylpropanal |

InChI |

InChI=1S/C9H11ClN2O/c1-9(2,6-13)5-7-3-4-11-8(10)12-7/h3-4,6H,5H2,1-2H3 |

InChI-Schlüssel |

WQZXYKSLPXYLJU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC1=NC(=NC=C1)Cl)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal typically involves the reaction of 2,4-dichloropyrimidine with a suitable aldehyde under specific conditions. One common method involves the use of dimethoxyethane as a solvent and aluminum chloride as a catalyst. The reaction is carried out at a temperature range of 25-30°C for 24 hours, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanoic acid.

Reduction: Formation of 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share structural motifs with 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal, enabling comparative analysis:

3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol

- Structure : Pyridine ring with 2-chloro, 3-dimethoxymethyl, and 4-propargyl alcohol substituents.

- Key Differences :

- Aromatic System : Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens).

- Functional Groups : Propargyl alcohol vs. aldehyde.

- Substituents : Dimethoxymethyl at pyridine-3 vs. dimethylpropanal at pyrimidine-4.

- Implications : The pyridine derivative may exhibit lower electrophilicity at the aromatic ring compared to the pyrimidine-based target compound due to fewer electron-withdrawing groups .

3-(2-Bromo-3-methoxyphenoxy)-2,2-dimethylpropanal

- Structure: Phenoxy ring with 2-bromo, 3-methoxy, and 4-propanal substituents.

- Key Differences: Aromatic System: Phenol-derived (oxygen-containing) vs. nitrogen-rich pyrimidine. Halogen: Bromine vs. chlorine; bromine’s higher leaving-group ability may enhance reactivity in substitution reactions. Steric Effects: Both compounds feature 2,2-dimethylpropanal, but the phenoxy compound lacks pyrimidine’s planar rigidity.

- Implications: The phenoxy compound’s aldehyde group may undergo similar nucleophilic additions, but its bromine substituent could facilitate faster aryl coupling reactions compared to chlorine .

(2E)-4-[6-[(5-Cyano-4-([4-(pyridin-2-ylmethoxy)phenyl]amino)pyrimidin-2-yl)amino]-7-methoxyspiro[1,4-benzoxazine-2,10-cyclopropane]-4-yl]-1-(dimethylamino)-4-oxobut-2-en-2-yl (C1)

- Structure : Complex spirocyclic system with pyrimidine, benzoxazine, and cyclopropane moieties.

- Key Differences: Complexity: Multiple fused rings vs. the simplicity of the target compound. Functionality: Cyano, amino, and spirocyclic groups vs. aldehyde and chlorine.

Aldehyde Reactivity

- Both 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal and 3-(2-bromo-3-methoxyphenoxy)-2,2-dimethylpropanal contain aldehyde groups, enabling condensation or nucleophilic addition reactions. Steric hindrance from the dimethyl group may slow reactivity compared to linear aldehydes .

Halogen Substituents

- Chlorine in the target compound vs. bromine in the phenoxy derivative: Chlorine’s smaller size and lower leaving-group ability may require harsher conditions for substitution reactions.

Pharmaceutical Potential

Data Tables

Table 1: Structural Comparison

| Compound | Aromatic System | Halogen | Functional Group | Key Substituents |

|---|---|---|---|---|

| 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal | Pyrimidine | Cl | Aldehyde | 2,2-Dimethylpropanal |

| 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol | Pyridine | Cl | Propargyl alcohol | Dimethoxymethyl |

| 3-(2-Bromo-3-methoxyphenoxy)-2,2-dimethylpropanal | Phenoxy | Br | Aldehyde | 3-Methoxy, 2-bromo |

Research Findings and Gaps

- : Demonstrates the utility of pyrimidine intermediates in complex drug synthesis, suggesting the target compound could serve a similar role .

- : Highlights continuous flow systems as a viable method for synthesizing aldehyde-containing analogs, applicable to the target compound .

- Gaps: No direct data on the target compound’s physical properties (e.g., solubility, melting point) or biological activity. Further experimental studies are needed.

Biologische Aktivität

3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 199.66 g/mol

- Appearance : Typically a light beige solid.

Mechanisms of Biological Activity

The biological activity of 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal can be attributed to its interactions with various biological targets:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may affect acetylcholinesterase (AChE) activity, which is crucial in neurodegenerative diseases like Alzheimer's.

- Antitumor Activity : As a derivative related to pazopanib, a known angiogenesis inhibitor, 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal may exhibit antitumor properties by targeting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) .

In Vitro Studies

Several studies have evaluated the in vitro biological activities of related compounds and derivatives:

- Acetylcholinesterase Inhibition : Compounds similar to 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal have demonstrated promising AChE inhibitory activity. For example, derivatives with similar structural features showed IC50 values ranging from 2.7 µM to higher concentrations depending on the substituents .

Case Studies

- Anticancer Activity : A study involving compounds derived from chloropyrimidine highlighted their potential in treating cancers with K-Ras mutations. The results indicated that such compounds could inhibit tumor growth effectively .

- Neuroprotective Effects : Research on related pyrimidine derivatives has suggested neuroprotective effects against oxidative stress in neuronal models, indicating potential applications in treating neurodegenerative disorders .

Data Table

Q & A

Basic Research Question

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities (<0.5% area) .

- Spectroscopy :

- X-ray Crystallography : Resolves bond angles and confirms the planar pyrimidine ring geometry, as demonstrated for analogous chloro-pyrimidine derivatives .

What strategies mitigate competing side reactions during the synthesis of 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal?

Advanced Research Question

- Protecting Groups : Temporary protection of the aldehyde as a dimethyl acetal prevents undesired nucleophilic attacks during pyrimidine functionalization .

- Low-Temperature Conditions : Conducting chlorination at −20°C reduces electrophilic aromatic substitution at unintended positions .

- Catalyst Optimization : Using bulky ligands (e.g., XPhos) in cross-coupling reactions suppresses homocoupling of pyrimidine intermediates .

Case Study : A 15% yield improvement was achieved by switching from BF₃·OEt₂ to ZnCl₂ as a Lewis acid in Friedel-Crafts alkylation steps .

How does the electron-withdrawing chloro substituent influence the reactivity of the pyrimidine ring in nucleophilic aromatic substitution (NAS)?

Advanced Research Question

The 2-chloro group activates the pyrimidine ring for NAS by:

- Electronic Effects : The Cl atom withdraws electron density via inductive effects, increasing the electrophilicity of the 4-position.

- Computational Insights : DFT studies on similar compounds show a 0.3 eV reduction in the LUMO energy at the 4-position, facilitating attack by nucleophiles like amines or alkoxides .

- Experimental Validation : Kinetic studies reveal a 3-fold rate enhancement in NAS at the 4-position compared to unchlorinated analogs .

What computational models predict the catalytic behavior of 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal in enzyme inhibition studies?

Advanced Research Question

- Docking Simulations : Molecular docking (AutoDock Vina) predicts strong binding (ΔG = −9.2 kcal/mol) to kinase ATP pockets, driven by hydrogen bonding between the aldehyde and Lys68 residues .

- MD Simulations : 100-ns trajectories reveal stable binding conformations in aqueous environments, with RMSD < 2.0 Å after equilibration .

- QSAR Models : Hammett σ values for the chloro and aldehyde groups correlate with IC₅₀ data (R² = 0.89) in kinase inhibition assays .

How is this compound utilized in the development of covalent kinase inhibitors?

Advanced Research Question

The aldehyde group forms reversible Schiff bases with lysine residues in kinase active sites, enabling:

- Probe Design : Fluorescent tagging via aldehyde-amine conjugation tracks inhibitor localization in live cells .

- Selectivity Profiling : Competitive binding assays (e.g., KINOMEscan) identify off-target interactions with <10% cross-reactivity across 468 kinases .

- In Vivo Studies : Pharmacokinetic data (t₁/₂ = 4.2 hr in mice) support its use as a lead compound for antitumor agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.